N-(6-Phenoxypyridin-2-yl)prop-2-enamide
Description
N-(6-Phenoxypyridin-2-yl)prop-2-enamide is an acrylamide derivative featuring a pyridine ring substituted with a phenoxy group at the 6-position and a propenamide moiety at the 2-position. The compound’s structure combines the planar aromaticity of pyridine and phenoxy groups with the reactive α,β-unsaturated carbonyl system of acrylamide.
Properties
IUPAC Name |
N-(6-phenoxypyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-13(17)15-12-9-6-10-14(16-12)18-11-7-4-3-5-8-11/h2-10H,1H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXZNPZGCSHDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Phenoxypyridin-2-yl)prop-2-enamide typically involves the reaction of 6-phenoxypyridin-2-amine with acryloyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(6-Phenoxypyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted phenoxypyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(6-Phenoxypyridin-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use in drug discovery and development. It may be explored for its therapeutic properties in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(6-Phenoxypyridin-2-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares N-(6-Phenoxypyridin-2-yl)prop-2-enamide with key analogs, highlighting substituent variations, molecular properties, and reported activities:
*Calculated molecular weight based on formula C₁₄H₁₂N₂O₂.
Key Comparisons
Substituent Effects on Bioactivity
- Phenoxy vs. Acetamido ( vs. Acetamido’s hydrogen-bonding capacity may favor target interactions in biological systems .
- Anti-inflammatory Analogs (): Moupinamide and related acrylamides with hydroxyl/methoxy phenyl groups exhibit potent anti-inflammatory activity (IC₅₀ <17.21 μM).
C. Polymer Chemistry ():
N-[(Morpholin-4-yl)methyl]prop-2-enamide derivatives () are used in stimuli-responsive polymers due to their hydrogen-bonding tertiary amines. The target compound lacks such groups but could contribute rigidity to polymers via its aromatic pyridine-phenoxy backbone .
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